

Unveiling the Angiogenic Inhibition Potential of 2-Bromo-5-(methylsulfonyl)pyridine Derivatives

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Compound of Interest

Compound Name: 2-Bromo-5-(methylsulfonyl)pyridine

Cat. No.: B1277463

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A comprehensive analysis of compounds derived from **2-Bromo-5-(methylsulfonyl)pyridine** reveals a promising class of potent kinase inhibitors with significant anti-angiogenic activity. This guide provides an in-depth comparison of the biological activities of these derivatives, focusing on their inhibition of key signaling pathways involved in new blood vessel formation, a critical process in tumor growth and metastasis. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers and drug development professionals in the field of oncology.

Comparative Biological Activity

Derivatives of 2-amino-5-(methylsulfonyl)pyridine, synthesized from the 2-bromo precursor, have demonstrated notable inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tyrosine-protein kinase receptor Tie-2, both crucial mediators of angiogenesis. The in vitro enzymatic activity of selected compounds is summarized below, highlighting their potential as dual inhibitors.

Compound ID	Target Kinase	IC50 (nM)
Compound A	TIE-2	11
VEGFR-2	140	
Compound B	TIE-2	23
VEGFR-2	450	
Compound C	TIE-2	4
VEGFR-2	20	

Experimental Protocols

The inhibitory activity of the compounds was determined using established in vitro kinase assays.

VEGFR-2 and TIE-2 Kinase Assays

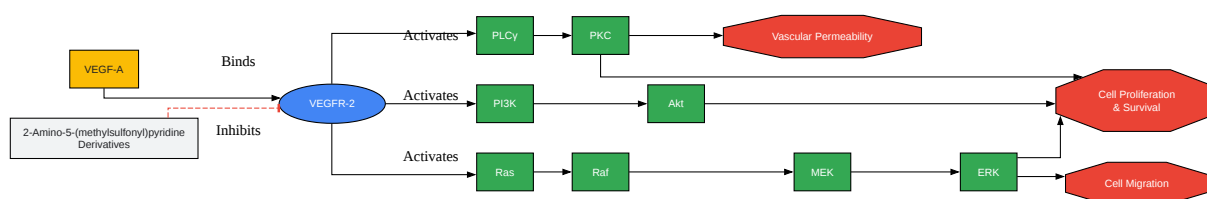
The ability of the compounds to inhibit VEGFR-2 and TIE-2 kinase activity was assessed using a homogenous time-resolved fluorescence (HTRF) assay. The general procedure is as follows:

- Reagents: Recombinant human VEGFR-2 or TIE-2 kinase domain, biotinylated peptide substrate, ATP, and HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
- Assay Procedure:
 - Test compounds were serially diluted in DMSO and added to the wells of a 384-well plate.
 - The kinase, peptide substrate, and ATP were mixed in an assay buffer and added to the wells containing the test compounds.
 - The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).
 - HTRF detection reagents were added to stop the reaction and initiate the detection signal.

- After a further incubation period, the fluorescence was measured at 620 nm and 665 nm using an HTRF-compatible reader.
- Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm was calculated. The percent inhibition was determined relative to control wells (containing DMSO without inhibitor). IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

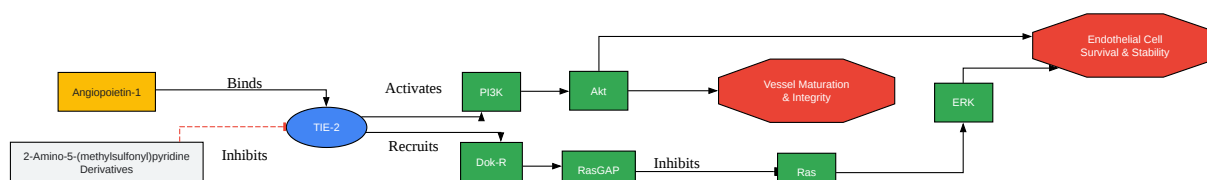
Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways targeted by the 2-amino-5-(methylsulfonyl)pyridine derivatives.



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Caption: VEGFR-2 Signaling Pathway and Inhibition.



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Caption: TIE-2 Signaling Pathway and Inhibition.

In conclusion, the presented data strongly suggest that compounds derived from **2-Bromo-5-(methylsulfonyl)pyridine** are a promising scaffold for the development of novel anti-angiogenic agents. Their ability to dually inhibit VEGFR-2 and TIE-2 offers a potential advantage in overcoming resistance mechanisms and provides a solid foundation for further preclinical and clinical investigation.

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